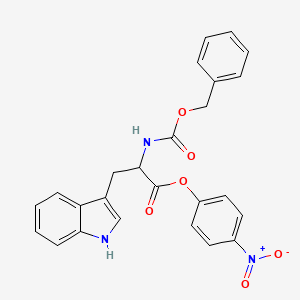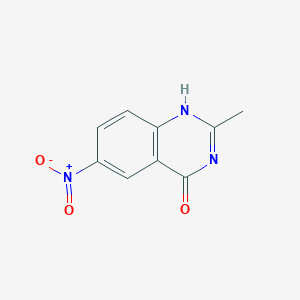
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate
Descripción general
Descripción
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is a complex organic compound that combines the structural elements of 4-nitrophenol, benzyloxycarbonyl, and L-tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate typically involves the protection of the amino group of L-tryptophan with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amino acid with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between the carboxyl group of L-tryptophan and the hydroxyl group of 4-nitrophenol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and esterification reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as the use of automated peptide synthesizers to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan.
Reduction: The nitro group of 4-nitrophenol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions to yield the free amino acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Hydrogen gas with a palladium catalyst for hydrogenolysis.
Major Products Formed
Hydrolysis: 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan.
Reduction: 4-aminophenyl N-(benzyloxycarbonyl)-L-tryptophanate.
Substitution: L-tryptophan and 4-nitrophenol.
Aplicaciones Científicas De Investigación
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and peptide coupling reactions.
Biology: Employed in enzyme kinetics studies to investigate the activity of esterases and proteases.
Medicine: Potential use in drug development as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate involves its hydrolysis by esterases or proteases, leading to the release of 4-nitrophenol and N-(benzyloxycarbonyl)-L-tryptophan. The released 4-nitrophenol can be further reduced to 4-aminophenol, which has various biological activities. The benzyloxycarbonyl group serves as a protective group that can be removed under specific conditions to yield the active amino acid .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl N-(benzyloxycarbonyl)-L-phenylalaninate: Similar structure but with phenylalanine instead of tryptophan.
4-Nitrophenyl N-(benzyloxycarbonyl)-L-alaninate: Similar structure but with alanine instead of tryptophan.
4-Nitrophenyl N-(benzyloxycarbonyl)-L-valinate: Similar structure but with valine instead of tryptophan.
Uniqueness
4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate is unique due to the presence of the indole ring in the tryptophan moiety, which imparts distinct chemical and biological properties. The indole ring can participate in various non-covalent interactions, making this compound particularly useful in studies of protein-ligand interactions and enzyme kinetics.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAOGDOJXOYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937177 | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16624-64-9 | |
| Record name | 4-Nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772474.png)







